Cas no 1354016-97-9 (N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide)

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine scaffold with an aminoacetyl substituent. This compound is of interest in medicinal chemistry due to its structural versatility, enabling potential applications as a building block for peptidomimetics or enzyme inhibitors. The presence of both amide and amine functionalities enhances its reactivity, facilitating further derivatization. The stereocenter at the pyrrolidine ring contributes to its selectivity in chiral synthesis or biological interactions. Its isopropyl group may influence lipophilicity, impacting solubility and membrane permeability. This compound is suitable for research in drug discovery, particularly in targeting proteases or GPCRs, where rigid, nitrogen-containing heterocycles are often employed.
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide structure
1354016-97-9 structure
Product Name:N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS No:1354016-97-9
MF:C11H21N3O2
MW:227.303342580795
CID:2163043
Update Time:2025-05-23

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(r)-1-(2-amino-acetyl)-pyrrolidin-3-yl]-n-isopropyl-acetamide
    • (R)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
    • AM96639
    • N-[(R)-1-(2-Aminoacetyl)pyrrolidin-3-yl]-N-isopropylacetamide
    • N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
    • Inchi: 1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m1/s1
    • InChI Key: LBFNJJQZOVMDOM-SNVBAGLBSA-N
    • SMILES: O=C(CN)N1CC[C@H](C1)N(C(C)=O)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Topological Polar Surface Area: 66.6

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM498829-1g
(R)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-isopropylacetamide
1354016-97-9 97%
1g
$1499 2023-01-02
Fluorochem
084741-500mg
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
1354016-97-9
500mg
£755.00 2022-02-28

Additional information on N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide: A Comprehensive Overview

The compound CAS No 1354016-97-9, also known as N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. In this article, we will delve into its structure, synthesis, applications, and the latest research findings.

The molecular structure of N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The presence of an amino acetyl group and an isopropyl acetamide substituent introduces functional diversity, making this compound versatile for various chemical reactions. The stereochemistry at the (R) configuration adds another layer of complexity, influencing its physical properties and biological interactions.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a building block in synthesizing bioactive molecules, particularly in the development of peptide-based therapeutics. The ability to modify the substituents on the pyrrolidine ring provides chemists with a high degree of flexibility in tailoring the compound's properties for specific applications.

In terms of synthesis, several methods have been reported to construct this compound efficiently. One notable approach involves the use of asymmetric catalysis to achieve the desired stereochemistry at the pyrrolidine center. This method not only enhances yield but also ensures high enantiomeric purity, which is crucial for pharmaceutical applications.

From an application standpoint, CAS No 1354016-97-9 has shown promise in the field of medicinal chemistry. Its ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry libraries. Additionally, its stability under physiological conditions suggests potential use in drug delivery systems.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of this compound. Quantum mechanical studies reveal that the amino acetyl group plays a pivotal role in stabilizing certain transition states during reactions, thereby influencing its reactivity profile.

In conclusion, N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide represents a significant advancement in organic chemistry. Its unique structure, coupled with its versatile functional groups, positions it as a key player in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make a lasting impact on the field.

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